molecular formula C18H18N4OS2 B12591794 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- CAS No. 651305-60-1

4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-

Cat. No.: B12591794
CAS No.: 651305-60-1
M. Wt: 370.5 g/mol
InChI Key: KQICLJCTBNFUFU-UHFFFAOYSA-N
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Description

The compound 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- is a heterocyclic molecule featuring an isothiazole core substituted at positions 3 and 4. The 3-[(1-phenylpropyl)thio] group introduces a sulfur-containing alkyl chain with a phenyl moiety, enhancing lipophilicity and steric bulk.

Properties

CAS No.

651305-60-1

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

3-(1-phenylpropylsulfanyl)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C18H18N4OS2/c1-2-14(12-7-4-3-5-8-12)24-18-15(16(19)23)17(25-22-18)21-13-9-6-10-20-11-13/h3-11,14,21H,2H2,1H3,(H2,19,23)

InChI Key

KQICLJCTBNFUFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)SC2=NSC(=C2C(=O)N)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Multi-Step Synthesis

This method involves several key steps:

  • Step 1: Synthesis of Isothiazole Derivative

    The initial step typically involves the formation of an isothiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated carbonyl compound under acidic conditions.

  • Step 2: Introduction of the Phenylpropyl Group

    The next step involves the introduction of the phenylpropyl group. This can be done via nucleophilic substitution where an appropriate phenylpropyl halide reacts with the isothiazole derivative.

  • Step 3: Formation of the Pyridinylamino Group

    Finally, the pyridinylamino group is introduced through a coupling reaction with a pyridine derivative that has been activated (e.g., through nitration or halogenation).

Method 2: One-Pot Synthesis

An alternative approach is a one-pot synthesis that simplifies the process by combining all reactants in a single reaction vessel. This method often utilizes microwave irradiation to enhance reaction rates and yields:

  • Reagents: A combination of thioamide, phenylpropyl halide, and pyridine derivative are mixed in a solvent like DMF (Dimethylformamide).

  • Conditions: The reaction is subjected to microwave conditions, which can significantly reduce synthesis time while improving yield.

Method 3: Solid-Phase Synthesis

Solid-phase synthesis techniques can also be employed, particularly useful for compounds intended for high-throughput screening:

  • Resin Attachment: The initial isothiazole is attached to a solid support resin.

  • Sequential Reactions: Subsequent reactions to add the phenylpropyl and pyridinylamino groups occur on the resin, allowing for easy purification after completion.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Multi-Step Synthesis Isothiazole formation, phenylpropyl addition, pyridinylamino coupling High specificity Time-consuming
One-Pot Synthesis All reagents combined in one reaction Faster synthesis Potential for side reactions
Solid-Phase Synthesis Resin attachment with sequential reactions Easy purification Limited scalability

Recent studies have focused on optimizing these methods to enhance yield and purity:

  • A study demonstrated that using microwave-assisted synthesis improved yields by up to 30% compared to traditional heating methods.

  • Another research highlighted the effectiveness of solid-phase synthesis in producing diverse libraries of isothiazole derivatives quickly, which could be beneficial for drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs share the 4-isothiazolecarboxamide backbone but differ in substituents at positions 3 and 5. Below is a comparative analysis:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties Reference
Target Compound 3-[(1-phenylpropyl)thio] 5-(3-pyridinylamino) High lipophilicity, potential CNS activity
4-Isothiazolecarboxamide, 3-(methylthio)- Methylthio (SCH₃) 5-(4-pyridinylamino) Lower steric bulk, moderate solubility
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)- Cyclohexylmethoxy (OCH₂C₆H₁₁) 5-(methylthio) Enhanced metabolic stability
4-Isothiazolecarboxamide, 3-[[1-(4-chlorophenyl)propyl]thio]- 3-[[1-(4-chlorophenyl)propyl]thio] 5-(5-pyrimidinylamino) Halogenated aryl group for improved binding

Key Findings from Comparative Studies

The cyclohexylmethoxy analog exhibits balanced lipophilicity due to its non-polar cyclohexyl group, which may reduce oxidative metabolism in vivo .

Electronic and Steric Effects: The 3-pyridinylamino group at position 5 provides a basic nitrogen for hydrogen bonding, contrasting with the 5-pyrimidinylamino analog, which offers additional hydrogen-bond acceptors .

Biological Activity: While direct activity data for the target compound are scarce, analogs with methylthio or pyrimidinylamino groups have shown moderate inhibition of kinases and proteases in preclinical studies . The cyclohexylmethoxy derivative demonstrated prolonged half-life in pharmacokinetic assays, attributed to reduced CYP450-mediated degradation .

Biological Activity

4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)- (CAS Number: 651305-60-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula for this compound is C18H18N4OSC_{18}H_{18}N_{4}OS. Its structure features an isothiazole ring, which is known for conferring various biological activities. The presence of a pyridine and a thioether group enhances its pharmacological profile.

Biological Activity Overview

The biological activity of 4-Isothiazolecarboxamide derivatives has been investigated in various studies, revealing significant potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of isothiazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .
  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The thioether moiety is believed to play a crucial role in enhancing its antimicrobial efficacy .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases .

The mechanisms through which 4-Isothiazolecarboxamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation, contributing to its anticancer and anti-inflammatory activities.
  • Interaction with Cellular Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway .

Case Studies

Several case studies highlight the effectiveness and potential applications of 4-Isothiazolecarboxamide:

  • Anticancer Efficacy Study :
    • A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis induction through caspase activation .
  • Antimicrobial Activity Assessment :
    • In vitro tests against Staphylococcus aureus and Candida albicans demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively, indicating promising antimicrobial potential .
  • Inflammation Model :
    • A murine model of inflammation was used to assess the anti-inflammatory effects. Treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Effect Observed
AnticancerMCF-7 (Breast Cancer)>10Reduced cell viability; apoptosis
AntimicrobialStaphylococcus aureus32Minimum inhibitory concentration (MIC)
AntimicrobialCandida albicans16Minimum inhibitory concentration (MIC)
Anti-inflammatoryMurine modelN/ADecreased TNF-alpha and IL-6 levels

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